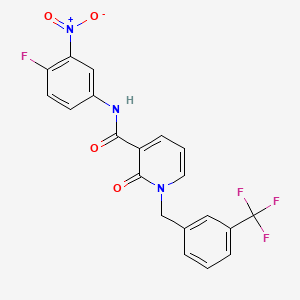
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F4N3O4 and its molecular weight is 435.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridine core substituted with a 4-fluoro-3-nitrophenyl group and a 3-(trifluoromethyl)benzyl moiety. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.
Structural Formula
Research indicates that compounds similar to This compound exhibit significant activity as Met kinase inhibitors . These inhibitors target the Met receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in various cancer models.
Efficacy in Preclinical Models
In preclinical studies, particularly with human gastric carcinoma xenografts (GTL-16 model), related compounds demonstrated complete tumor stasis following oral administration. The analogs showed favorable pharmacokinetic profiles and were advanced into phase I clinical trials due to their promising efficacy and safety profiles .
Anti-inflammatory Activity
Another noteworthy aspect of the compound's biological activity is its anti-inflammatory potential. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Some studies reported IC50 values indicating potent anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Study 1: Anti-cancer Efficacy
A study focusing on the analogs of the compound demonstrated its effectiveness against Met-dependent tumors. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Study 2: Inhibition of Inflammatory Responses
In a series of experiments assessing anti-inflammatory properties, compounds structurally related to the target compound exhibited significant inhibition of paw swelling in animal models. The percentage of edema inhibition was notably higher than that observed with standard treatments .
Data Summary
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4/c21-16-7-6-14(10-17(16)27(30)31)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-13(9-12)20(22,23)24/h1-10H,11H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMKOAXWVBIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













